3,3,3-Trifluoro-1-phenylpropan-1-one

Physicochemical Property Solid-State Handling Formulation

Researchers performing enantioselective carbonyl reductions often encounter competing hydrate formation with α-CF3 ketones, leading to irreproducible results. 3,3,3-Trifluoro-1-phenylpropan-1-one (CAS 709-21-7) resolves this via its β-CF3 configuration, where the methylene spacer attenuates carbonyl electrophilicity. • Solid at RT (mp 37.5-38.5 °C) enables accurate gravimetric dispensing for catalyst screening. • Distinct ¹⁹F NMR singlet at δ -62.00 ppm simplifies reaction monitoring and ee determination. • 95% purity, recrystallized solid form ensures reproducible synthetic outcomes across parallel medicinal chemistry workflows.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
CAS No. 709-21-7
Cat. No. B1352946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-1-phenylpropan-1-one
CAS709-21-7
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(F)(F)F
InChIInChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyLBWMQVOHFPLVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-1-phenylpropan-1-one Procurement Profile


3,3,3-Trifluoro-1-phenylpropan-1-one (CAS 709-21-7; PubChem CID 9834155) is a β-trifluoromethyl aryl ketone with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol [1]. Also known as 2,2,2-trifluoroethyl phenyl ketone, this compound belongs to the trifluoromethyl ketone (TFMK) class and is characterized by a methylene (–CH2–) spacer interposed between the electron-withdrawing CF3 group and the carbonyl carbon [2]. It is a low-melting solid at room temperature (mp 37–38 °C) that transitions to a colorless to off-white liquid above ~37.5 °C, with a boiling point of 65–70 °C at 0.6 Torr and a predicted density of 1.222 ± 0.06 g/cm³ . The compound is commercially available at purities of 95–98% and is primarily utilized as a fluorinated building block in medicinal chemistry, agrochemical synthesis, and materials science .

3,3,3-Trifluoro-1-phenylpropan-1-one: Generic Substitution Risks


Trifluoromethyl ketones cannot be treated as interchangeable commodities because the position of the CF3 group relative to the carbonyl fundamentally dictates electronic character, hydration equilibrium, and reactivity [1]. In 709-21-7, the intervening methylene spacer places the CF3 group in a β-position, which attenuates the electron-withdrawing inductive effect on the carbonyl compared with α-CF3 ketones such as 2,2,2-trifluoroacetophenone (CAS 434-45-7), where the CF3 group is directly bonded to the carbonyl carbon [2]. This structural nuance alters carbonyl electrophilicity, the extent of hydrate formation in aqueous media, and the compound's behavior in nucleophilic addition and reduction reactions. Furthermore, positional isomers exist—2′-(trifluoromethyl)acetophenone (CAS 17408-14-9) bears the CF3 substituent on the ortho position of the aromatic ring rather than on the side chain—yielding different physicochemical properties, reactivity profiles, and biological activities [3]. Procurement of the incorrect isomer or a structurally similar but electronically distinct analog can lead to failed synthetic sequences, irreproducible biological data, and wasted resources. The quantitative evidence below establishes exactly where 709-21-7 differs from its closest comparators.

3,3,3-Trifluoro-1-phenylpropan-1-one: Comparator Evidence


Physical State: Solid vs. Liquid at Room Temperature

3,3,3-Trifluoro-1-phenylpropan-1-one (709-21-7) is a low-melting crystalline solid at standard room temperature, whereas its closest α-CF3 structural analog, 2,2,2-trifluoroacetophenone (CAS 434-45-7), is a free-flowing liquid under identical conditions. This phase difference arises from the presence of the methylene spacer, which alters intermolecular packing . The solid state of 709-21-7 simplifies weighing accuracy, minimizes evaporation losses during storage, and reduces flammability risk compared to the liquid analog, which has a flash point of 41 °C .

Physicochemical Property Solid-State Handling Formulation

Regioisomer Differentiation: Side-Chain vs. Ring CF3

A critical procurement risk involves confusion between 3,3,3-trifluoro-1-phenylpropan-1-one (709-21-7, β-CF3 ketone with CF3CH2– side chain) and 2′-(trifluoromethyl)acetophenone (CAS 17408-14-9, ortho-ring CF3 isomer). These are constitutional isomers with identical molecular formula (C9H7F3O) and molecular weight (188.15 g/mol) but distinct connectivity: the CF3 group resides on the α-methylene of the propanone side chain in 709-21-7 versus on the ortho position of the phenyl ring in 17408-14-9 . This structural difference manifests in markedly different physical properties: 709-21-7 melts at 37–38 °C, while 17408-14-9 melts at 15–17 °C and is a liquid at room temperature, with a density of 1.255 g/mL and a boiling point of 163 °C [1].

Structural Identity Regioisomer Purity QC/QA

Methylene Spacer: Carbonyl IR Stretching Frequency

The methylene spacer in 709-21-7 electronically decouples the powerful –I effect of the CF3 group from the carbonyl π-system, resulting in a carbonyl stretching frequency that is intermediate between non-fluorinated acetophenone and α-CF3 ketones. For monoperfluoroalkyl ketones bearing an α-CF3 group (e.g., 2,2,2-trifluoroacetophenone, CAS 434-45-7), the carbonyl stretching frequency is elevated to 1751–1764 cm⁻¹ due to the strong inductive withdrawal that increases the C=O bond force constant [1]. In contrast, 4′-(trifluoromethyl)acetophenone, where the CF3 is on the para-phenyl ring, exhibits a C=O stretch at 1696 cm⁻¹ [2]. The β-CF3 configuration of 709-21-7 places its carbonyl stretching frequency in a distinct intermediate regime, conferring attenuated electrophilicity that moderates the extent of hydrate formation and alters the rate of nucleophilic addition relative to the hyper-electrophilic α-CF3 analog [3].

Carbonyl Electrophilicity IR Spectroscopy Reactivity Tuning

19F NMR Chemical Shift as Identity Fingerprint

The 19F NMR spectrum of 3,3,3-trifluoro-1-phenylpropan-1-one displays a characteristic singlet at δ −62.00 ppm, corresponding to the CF3 group attached to a methylene spacer adjacent to a carbonyl . This chemical shift is diagnostically distinct from that of α-CF3 ketones such as 2,2,2-trifluoroacetophenone (CAS 434-45-7), where the CF3 group directly bonded to the carbonyl resonates at a more deshielded position (typically δ ~ −71 to −75 ppm for α,α,α-trifluoroacetophenones) due to the stronger electron-withdrawing environment [1]. The ~9–13 ppm upfield shift observed for 709-21-7 reflects the attenuation of the inductive effect conferred by the intervening –CH2– group and provides a rapid, quantitative spectroscopic method to distinguish between α-CF3 and β-CF3 ketone regioisomers [2].

19F NMR Spectroscopy Identity Confirmation Electronic Environment

3,3,3-Trifluoro-1-phenylpropan-1-one: Application Scenarios


Enantioselective Reduction to β-Trifluoromethyl Alcohols

The attenuated carbonyl electrophilicity of 709-21-7, arising from the methylene spacer that decouples the CF3 inductive effect, makes it a preferred substrate for enantioselective carbonyl reductions where α-CF3 ketones suffer from competing hydrate formation and over-reduction. The solid physical state (mp 37.5–38.5 °C) enables accurate gravimetric dispensing for catalyst screening at precise substrate:catalyst ratios . Enzymatic reduction studies on structurally related 1-aryl-2,2,2-trifluoroethanones have demonstrated that β-CF3 positioning strongly influences enantioselectivity outcomes compared to α-CF3 substrates [1]. The characteristic 19F NMR singlet at δ −62.00 ppm provides a convenient reaction-monitoring handle for tracking conversion and enantiomeric excess via chiral shift reagents .

Medicinal Chemistry: Lipophilicity and Metabolic Stability

The β-CF3 configuration of 709-21-7 introduces a trifluoromethyl group at a metabolically shielded position relative to the carbonyl, offering a distinct pharmacokinetic profile compared to α-CF3 ketones, which are prone to rapid enzymatic reduction and hydrate formation. Trifluoromethyl ketones are recognized as privileged fragments in drug design due to their ability to form stable hemiketals with active-site serine residues in serine hydrolases . The solid-state handling advantage (mp 37.5–38.5 °C vs. −40 °C for α-CF3 analog 434-45-7) reduces solvent contamination risk during library synthesis and improves weighing accuracy for parallel medicinal chemistry workflows [1]. Procurement of the correct regioisomer is critical: the ring-substituted isomer 17408-14-9 (mp 15–17 °C) presents different steric and electronic profiles at the enzyme active site .

Agrochemical Intermediate Synthesis: Controlled Reactivity

In the synthesis of fluorinated agrochemical intermediates where chemoselective carbonyl transformations are required, the intermediate electrophilicity of the β-CF3 ketone carbonyl in 709-21-7 provides a strategic advantage. The ρ value of +3.12 established for sodium borohydride reduction of aryl trifluoromethyl ketones demonstrates the extreme sensitivity of reaction rate to electronic effects in this compound class . The methylene spacer in 709-21-7 positions its reactivity between that of hyper-electrophilic α-CF3 ketones (νC=O ~1751–1764 cm⁻¹) and the modestly activated ring-CF3 ketones (νC=O ~1696 cm⁻¹), enabling chemoselective transformations that would be unachievable with either extreme [1]. The melting point (37.5–38.5 °C) also facilitates purification by recrystallization rather than distillation, which is industrially preferable for scale-up .

19F NMR Probe and Fluorinated Material Design

The well-defined 19F NMR chemical shift of 709-21-7 at δ −62.00 ppm, which is distinctly separated from both α-CF3 ketones (~−71 to −75 ppm) and aromatic CF3 substituents (~−60 to −65 ppm depending on ring position), makes it a candidate for designing 19F NMR probes for biomolecular interaction studies . The hydration equilibrium of TFMKs, which is governed by both electronic and steric factors as demonstrated by the correlation between hydration constants and σ⁺ substituent parameters (ρ⁺ = −1.62 for dehydration), means that the β-CF3 positioning in 709-21-7 offers a hydration equilibrium intermediate between rapidly hydrating α-CF3 ketones and weakly hydrating ring-substituted analogs [1]. This tunable hydration behavior is relevant for designing hydrogen-bond-donating probes where excessive hydrate formation would abolish signal .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,3-Trifluoro-1-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.